molecular formula C15H18N4O B2932344 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(o-tolyl)urea CAS No. 2034549-53-4

1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(o-tolyl)urea

Cat. No. B2932344
CAS RN: 2034549-53-4
M. Wt: 270.336
InChI Key: DBPPFSHCFHAPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(o-tolyl)urea, also known as THPPU, is a compound with potential applications in scientific research. THPPU is a urea derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied. In

Scientific Research Applications

Synthesis and Characterization of Derivatives

  • Anti-inflammatory Applications : Substituted tetrahydropyrimidine derivatives, including those synthesized from urea, have been studied for their in vitro anti-inflammatory activity. These compounds, characterized by methods such as IR, 1H-NMR, and MS, showed potent activity, indicating the potential of urea derivatives in designing leads for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).

Role in Kinase Inhibition

  • Kinase Inhibition for Therapeutic Purposes : The pyrazolo[3,4-b]pyridine scaffold, part of the broader family to which the compound may belong, has been highlighted for its versatility in kinase inhibition. This scaffold is useful in the design of inhibitors targeting a broad range of kinase enzymes, which are crucial in various diseases, including cancer (Wenglowsky, 2013).

Urea Biosensors

  • Detection and Quantification of Urea : Advances in biosensors for detecting urea concentrations are significant, given urea's role in nitrogen metabolism and its implications in various diseases. Urea biosensors, utilizing enzymes like urease, are critical for monitoring health and environmental conditions (Botewad et al., 2021).

Urea in Drug Design

  • Drug Design Applications : The hydrogen bonding capabilities of ureas make them significant in small molecule interactions with biological targets. Urea derivatives have been explored as modulators of various biological targets, indicating the versatility of urea in medicinal chemistry for enhancing drug properties (Jagtap et al., 2017).

Therapeutic Applications of Related Scaffolds

  • Pyrazoline and Pyrazolo[1,5-a]pyrimidine Derivatives : These derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Their structural features and therapeutic potentials provide insights into how the compound could be utilized in drug development and other biomedical applications (Shaaban, Mayhoub, & Farag, 2012).

properties

IUPAC Name

1-(2-methylphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-11-4-2-3-5-14(11)18-15(20)17-12-7-9-19-13(10-12)6-8-16-19/h2-6,8,12H,7,9-10H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPPFSHCFHAPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(o-tolyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.